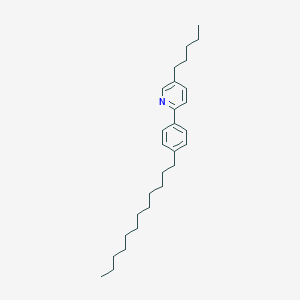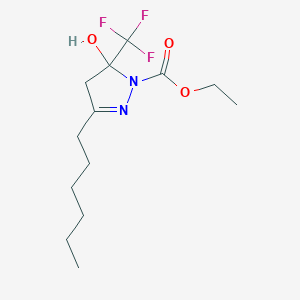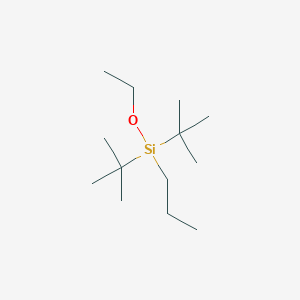
2-(4-Dodecylphenyl)-5-pentylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ドデシルフェニル)-5-ペンチルピリジンは、ピリジン類に属する有機化合物です。この化合物は、2位にドデシルフェニル基、5位にペンチル基が置換されたピリジン環を特徴としています。
準備方法
合成経路と反応条件
2-(4-ドデシルフェニル)-5-ペンチルピリジンの合成は、一般的に、4-ドデシルベンズアルデヒドと2-ペンチルピリジンを特定の条件下で反応させることで行われます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、エタノールまたはメタノールなどの溶媒中で行われます。混合物は、反応が完了するまで数時間還流下で加熱されます。その後、再結晶またはカラムクロマトグラフィーなどの技術を用いて生成物を精製します。
工業的生産方法
2-(4-ドデシルフェニル)-5-ペンチルピリジンの工業的生産には、同様の合成経路が用いられますが、より大規模で行われます。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、工業的な方法では、高純度製品を得るために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が導入されることもあります。
化学反応の分析
反応の種類
2-(4-ドデシルフェニル)-5-ペンチルピリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化させることで、対応する酸化生成物を生成できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができ、二重結合または官能基を還元できます。
置換: この化合物は、求核置換反応を起こすことができ、適切な条件下でピリジン環をさまざまな求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性または中性の条件下で過マンガン酸カリウム。
還元: パラジウム担持炭素を触媒とした水素ガス。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
生成される主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸やケトンが生成される可能性があり、還元によってアルカンやアルコールが生成される可能性があります。
科学研究への応用
2-(4-ドデシルフェニル)-5-ペンチルピリジンは、次のような科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物学的活性を調査されています。
医学: 創薬や治療応用における潜在的な用途について探求されています。
工業: ポリマーや界面活性剤などの新しい材料の開発に利用されています。
科学的研究の応用
2-(4-Dodecylphenyl)-5-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
作用機序
2-(4-ドデシルフェニル)-5-ペンチルピリジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細菌の細胞壁合成を阻害して細菌の増殖を阻害したり、特定のシグナル伝達経路を標的にして癌細胞の増殖を阻害したりする可能性があります。
類似化合物との比較
2-(4-ドデシルフェニル)-5-ペンチルピリジンは、次のような他の類似化合物と比較することができます。
2-(4-ドデシルフェニル)-5-メチルピリジン: ペンチル基の代わりにメチル基を持つ同様の構造です。
2-(4-ドデシルフェニル)-5-エチルピリジン: ペンチル基の代わりにエチル基を持つ同様の構造です。
2-(4-ドデシルフェニル)-5-プロピルピリジン: ペンチル基の代わりにプロピル基を持つ同様の構造です。
これらの化合物は、類似の化学的性質を共有していますが、アルキル鎖の長さが異なるため、生物学的活性や用途が異なる場合があります。
結論
2-(4-ドデシルフェニル)-5-ペンチルピリジンは、科学研究のさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造により、さまざまな化学反応を起こすことができ、合成化学において貴重な存在となっています。さらに、その潜在的な生物学的活性は、生物学や医学におけるさらなる研究のための有望な候補となっています。
特性
分子式 |
C28H43N |
|---|---|
分子量 |
393.6 g/mol |
IUPAC名 |
2-(4-dodecylphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C28H43N/c1-3-5-7-8-9-10-11-12-13-15-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-14-6-4-2/h18-24H,3-17H2,1-2H3 |
InChIキー |
XXFVNEOAZPFODY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)

![4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B12452997.png)
![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12452998.png)
![2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12453001.png)
![2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile](/img/structure/B12453006.png)


![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide](/img/structure/B12453029.png)
![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12453032.png)
![1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12453043.png)
